molecular formula C25H16Cl3NO4 B4342015 N-(2-benzoyl-4-chlorophenyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide

N-(2-benzoyl-4-chlorophenyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide

Cat. No.: B4342015
M. Wt: 500.8 g/mol
InChI Key: BDMFFVOVQLBLAT-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoyl group, chlorophenyl group, dichlorophenoxy group, and a furan ring, making it a complex molecule with diverse chemical properties.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl3NO4/c26-16-7-10-21(19(12-16)24(30)15-4-2-1-3-5-15)29-25(31)22-11-8-18(33-22)14-32-23-13-17(27)6-9-20(23)28/h1-13H,14H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMFFVOVQLBLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(O3)COC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzoyl chloride intermediate: Benzoyl chloride is prepared by reacting benzoic acid with thionyl chloride under reflux conditions.

    Synthesis of the chlorophenyl intermediate: The chlorophenyl intermediate is synthesized by chlorination of aniline using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Coupling reaction: The benzoyl chloride intermediate is then reacted with the chlorophenyl intermediate in the presence of a base such as pyridine to form the benzoyl-chlorophenyl compound.

    Formation of the dichlorophenoxy intermediate: The dichlorophenoxy intermediate is synthesized by reacting 2,5-dichlorophenol with formaldehyde in the presence of a base such as sodium hydroxide.

    Final coupling reaction: The benzoyl-chlorophenyl compound is then reacted with the dichlorophenoxy intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or dichlorophenoxy groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
  • N-(2-benzoyl-4-chlorophenyl)-2-methylbenzamide
  • 2-benzoyl-4-chlorophenyl N-(m-tolyl)carbamate

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide is unique due to its combination of benzoyl, chlorophenyl, dichlorophenoxy, and furan moieties, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-benzoyl-4-chlorophenyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide
Reactant of Route 2
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N-(2-benzoyl-4-chlorophenyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide

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